

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate CAS number and properties

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Compound of Interest

Ethyl 2-cyano-3-(4fluorophenyl)acrylate

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Technical Guide: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the chemical properties, synthesis, and potential biological relevance of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate**.

Introduction

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a substituted cyanoacrylate ester. The presence of a fluorine atom on the phenyl ring, a cyano group, and an acrylate moiety makes it a compound of interest for chemical synthesis and potentially for biological applications. The electron-withdrawing nature of the fluorine atom and the cyano group can influence the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of its known properties, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential, hypothesized biological activity based on related compounds.

Chemical and Physical Properties

The properties of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.



Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	18861-57-9	[1]
Molecular Formula	C12H10FNO2	[1][2]
Molecular Weight	219.21 g/mol	[1][2]
Melting Point	96-100 °C	[1]
Boiling Point	330.7 °C at 760 mmHg	[1]
Density	1.212 g/cm ³	[1]
Flash Point	153.8 °C	[1]
XLogP3	2.5	[2]
IUPAC Name	ethyl (E)-2-cyano-3-(4- fluorophenyl)prop-2-enoate	

Experimental Protocols

The synthesis of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** is typically achieved via a Knoevenagel condensation reaction.[3] This reaction involves the nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (4-fluorobenzaldehyde), followed by a dehydration reaction.

Synthesis Protocol: Knoevenagel Condensation

This protocol describes the synthesis of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** using 4-fluorobenzaldehyde and ethyl cyanoacetate with a piperidine catalyst.

Materials:

- 4-fluorobenzaldehyde
- Ethyl cyanoacetate



- Piperidine
- Ethanol (or other suitable solvent like toluene)
- Round-bottom flask
- Condenser
- Stirring apparatus
- Heating mantle
- Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

- In a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.
- Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.
- Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, filter the solid product and wash it with cold ethanol.
- If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
- Collect the crude product by filtration.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product as a solid.[4][5]

Characterization Protocol



The structure and purity of the synthesized **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** should be confirmed using standard analytical techniques.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR should be used to confirm the presence of protons on the ethyl group and the aromatic ring, as well as the vinylic proton.
 - ¹³C NMR will confirm the number of unique carbons, including the carbonyl, cyano, and aromatic carbons.
- Infrared (IR) Spectroscopy:
 - To identify characteristic functional groups, look for absorption bands corresponding to the C≡N (cyano), C=O (ester), and C=C (alkene) stretches.
- Mass Spectrometry (MS):
 - To confirm the molecular weight of the compound.
- Elemental Analysis:
 - To determine the percentage composition of C, H, N, and F, and compare it with the theoretical values.
- Single Crystal X-ray Diffraction:
 - For unambiguous structure determination and to study supramolecular interactions.

Logical and Experimental Workflow

The following diagrams illustrate the synthesis and characterization workflow for **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate**.

Synthesis and Characterization Workflow



Potential Biological Activity and Signaling Pathways (Hypothesized)

While direct biological studies on **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** are not extensively reported in the available literature, the broader class of cyanoacrylates has been investigated for various bioactivities, including anticancer properties.[7] The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8][9]

Some cyanoacrylate derivatives have been shown to induce apoptosis in cancer cells. For instance, a study on a related compound demonstrated an apoptotic effect through the elevation of caspase-3 expression.[7] Based on these findings, a hypothesized signaling pathway for the potential anticancer activity of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** is proposed to involve the intrinsic apoptosis pathway.

This proposed mechanism suggests that the compound could potentially induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates a caspase cascade, culminating in programmed cell death.

Hypothesized Intrinsic Apoptosis Pathway

Disclaimer: The signaling pathway described above is a hypothesized mechanism based on the activity of related compounds and has not been experimentally validated for **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate**. Further research is required to elucidate its actual biological effects and mechanism of action.

Conclusion

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a readily synthesizable compound with well-defined chemical and physical properties. While its biological role is yet to be fully explored, the structural motifs present in the molecule suggest that it could be a candidate for investigation in drug discovery programs, particularly in the area of oncology. The provided protocols offer a solid foundation for its synthesis and characterization, paving the way for future biological evaluation.



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